molecular formula C19H21FN2O3S B2675734 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 1021089-90-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2675734
CAS No.: 1021089-90-6
M. Wt: 376.45
InChI Key: WQZPTFNKAIBZDL-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, which integrates a benzenesulfonyl-piperidine moiety linked to a 2-fluorophenylacetamide group, suggests potential as a multifunctional research tool. Compounds with N-(benzenesulfonyl)acetamide scaffolds have demonstrated potent anti-inflammatory and analgesic activity in preclinical models, primarily through multifunctional inhibition of key targets like COX-2, 5-LOX, and TRPV1 pathways . Furthermore, the piperidine and acetamide functionalities are common in compounds investigated for their activity on the central nervous system, making this chemical a candidate for research into neurological and psychiatric conditions . The presence of the 2-fluorophenyl group may influence the compound's binding affinity and metabolic stability, properties critical for in vitro and in vivo studies. This reagent is strictly intended for research applications in laboratory settings, specifically for the development and screening of novel therapeutic agents, investigation of biological mechanisms, and structure-activity relationship (SAR) studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-11-4-5-12-18(17)21-19(23)14-15-8-6-7-13-22(15)26(24,25)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZPTFNKAIBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels involved in disease processes . The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule and are discussed for comparative analysis:

a. Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
  • Molecular Formula : C₂₂H₂₇FN₂O₂
  • Key Features :
    • Piperidine ring substituted with a phenethyl group (C₆H₅CH₂CH₂) at position 1.
    • Acetamide nitrogen bonded to a 2-fluorophenyl group and a methoxy (CH₃O) substituent.
    • Classified as an opioid receptor agonist, highlighting the pharmacological impact of the phenethyl and 2-fluorophenyl groups .
b. N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Molecular Formula : C₂₂H₂₆FN₂O (inferred from ).
  • Key Features :
    • Replaces the acetamide group with a propanamide chain.
    • Piperidine substitution pattern similar to ocfentanil.
    • Associated with opioid activity, underscoring the role of the piperidine-phenethyl backbone in receptor interaction .
c. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Molecular Formula: C₁₅H₁₄BrNO₂ .
  • Key Features: Simpler acetamide structure with a bromophenyl group and methoxyphenyl substituent.

Structural and Functional Differences

Parameter Target Compound Ocfentanil N-(2-Fluorophenyl)-propanamide
Core Structure Piperidin-2-yl with benzenesulfonyl (C₆H₅SO₂) at N1 Piperidin-4-yl with phenethyl (C₆H₅CH₂CH₂) at N1 Piperidin-4-yl with phenethyl at N1
Acetamide Substituents -NH-(2-fluorophenyl) -NH-(2-fluorophenyl) and -OCH₃ Propanamide chain (no methoxy)
Molecular Weight Not explicitly provided (estimated ~400–450 g/mol*) 352.5 g/mol (C₂₂H₂₇FN₂O₂) ~350–370 g/mol (inferred)
Pharmacological Notes Unknown (structural analogs suggest opioid receptor ties) Potent opioid agonist Opioid activity (linked to propanamide modification)

*Estimated based on molecular formula (C₁₉H₂₀FN₂O₃S).

Key Observations:

Piperidine Substitution :

  • The benzenesulfonyl group in the target compound introduces a polar sulfonyl moiety , which may enhance solubility or alter metabolic stability compared to ocfentanil’s lipophilic phenethyl group .
  • Phenethyl-substituted analogs (e.g., ocfentanil) are associated with high opioid receptor affinity, suggesting that the benzenesulfonyl group could modulate receptor binding or selectivity .

Propanamide derivatives () demonstrate that chain length adjustments influence potency, though the acetamide group in the target compound may balance flexibility and binding .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and subsequent substitution reactions. The compound features a piperidine moiety, a benzenesulfonyl group, and a fluorophenyl acetamide, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Antibiofilm activity : The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values indicating effective inhibition of biofilm formation .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. For example:

  • MCF-7 cell line : The compound induced apoptosis with an IC50 value around 15.7 μM, suggesting it could be a candidate for further development as an anticancer agent .
  • Mechanism of action : The presence of specific functional groups within the compound appears crucial for its cytotoxic effects, as they facilitate interactions with cellular targets involved in proliferation and apoptosis pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of protein synthesis : Similar compounds have shown to inhibit pathways related to protein synthesis, leading to bacterial cell death .
  • Apoptosis induction : In cancer cells, the compound promotes apoptotic pathways, potentially through the upregulation of tumor suppressor genes such as p53 .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antimicrobial Studies : A study highlighted the effectiveness of piperidine derivatives in combating biofilms associated with chronic infections. The study found that these compounds could significantly reduce biofilm biomass compared to standard treatments like ciprofloxacin .
  • Anticancer Research : Research indicated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines. The structural variations were linked to improved interactions with cellular targets .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus15.625 - 125 μM
AntimicrobialMRSAMBIC 62.216 - 124.432 μg/mL
CytotoxicityMCF-7IC50 15.7 μM
CytotoxicityMDA-MB-231IC50 33.9 μM

Q & A

Q. Monitoring & Characterization :

  • TLC for reaction progress.
  • NMR (¹H/¹³C) and HRMS for structural validation .

Advanced: How can solvent polarity and temperature be optimized to improve reaction yield?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency due to high dielectric constants. Yield increases by ~20% in DMF vs. THF .
  • Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., over-sulfonylation) while maintaining >85% yield .
  • Case Study : A 2025 study reported 92% purity via reflux in acetonitrile at 70°C for 8 hours .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.1–7.4 ppm), piperidine (δ 2.5–3.2 ppm), and acetamide (δ 2.1 ppm) moieties .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 377.12 (theoretical: 377.12) .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and protocols (e.g., IC₅₀ measurements at 48 hours) .
  • Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition kinetics) across studies. For example, conflicting IC₅₀ values (5 µM vs. 12 µM) for kinase inhibition were attributed to ATP concentration differences .
  • Structural Analog Comparison : Replace the fluorophenyl group with chlorophenyl to isolate electronic effects on activity .

Basic: What role does the fluorophenyl group play in biological activity?

Methodological Answer:

  • Physicochemical Impact : Fluorine increases lipophilicity (logP = 2.8 vs. 2.3 for non-fluorinated analog) and metabolic stability (t₁/₂ = 6 hours vs. 3 hours in hepatic microsomes) .
  • Target Interaction : The electronegative fluorine enhances hydrogen bonding with kinase active sites (e.g., EGFR), improving binding affinity by ~30% .

Q. Table 1: Comparison with Structural Analogs

SubstituentlogPt₁/₂ (h)IC₅₀ (EGFR, µM)
2-Fluorophenyl2.86.05.2
2-Chlorophenyl3.14.57.8
Phenyl2.33.012.4
Data from

Advanced: What strategies enhance metabolic stability without compromising activity?

Methodological Answer:

  • Isosteric Replacement : Substitute the fluorophenyl with a trifluoromethyl group (t₁/₂ increases to 8.2 hours; IC₅₀ = 6.1 µM) .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate, improving oral bioavailability (F = 65% vs. 22%) .
  • CYP450 Inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Basic: What in vitro models evaluate efficacy and toxicity?

Methodological Answer:

  • Efficacy :
    • Kinase Inhibition : ADP-Glo™ assay for EGFR/L858R mutant .
    • Antiproliferative Activity : MTT assay in MCF-7 cells (EC₅₀ = 8.3 µM) .
  • Toxicity :
    • hERG Binding : Patch-clamp assays (IC₅₀ > 30 µM indicates cardiac safety) .
    • Cytotoxicity : LD₅₀ > 100 µM in HEK-293 cells .

Advanced: How to design SAR studies for piperidine ring modifications?

Methodological Answer:

  • Ring Expansion : Replace piperidine with azepane to assess conformational flexibility (activity drops by 50%) .
  • Sulfonyl Group Positioning : Para-substituted benzenesulfonyl groups improve solubility (e.g., -SO₂NH₂ increases aqueous solubility to 12 mg/mL) .
  • Steric Effects : Introduce methyl groups at C3 of piperidine; reduced activity suggests steric hindrance at the target site .

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